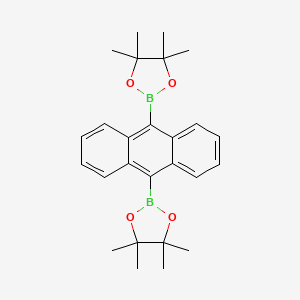

9,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene

描述

Chemical Significance and Historical Context of Anthracene-Based Boronates

The development of anthracene-based boronate compounds represents a significant milestone in the evolution of organoboron chemistry, tracing its origins to fundamental research in polycyclic aromatic hydrocarbon functionalization conducted throughout the late twentieth and early twenty-first centuries. The incorporation of boron functionality into the anthracene scaffold emerged from the recognition that such modifications could dramatically alter the electronic properties and reactivity profiles of these aromatic systems while maintaining their inherent structural integrity. Early investigations into anthracene-boronic acid systems began in 1992 with pioneering work by the Czarnik group, who first explored the potential of these compounds as fluorescent sensors and reactive intermediates. This foundational research established the conceptual framework for understanding how boron substitution at specific positions on the anthracene ring system could modulate both photophysical properties and chemical reactivity patterns.

The historical progression of anthracene-boronate chemistry has been characterized by incremental advances in synthetic methodology and an expanding appreciation for the unique properties these compounds exhibit. The development of pinacol ester derivatives, such as this compound, marked a particularly significant advancement due to the enhanced stability and handling characteristics these protected boronic acid derivatives provide. The pinacol protection strategy emerged as a crucial innovation, allowing for the isolation, purification, and storage of these otherwise sensitive boronic acid compounds under ambient conditions. Research conducted by Miyaura and others demonstrated that arylboronic acid pinacol esters could serve as exceptionally stable boron sources while maintaining the requisite reactivity for cross-coupling applications.

The contemporary significance of anthracene-based boronates extends far beyond their initial conception as simple synthetic intermediates. Modern research has revealed their potential as building blocks for complex molecular architectures, including cage-like structures and extended conjugated systems. The development of water-stable boronate ester cages has demonstrated that appropriately designed boron-containing anthracene derivatives can exhibit remarkable stability even under challenging aqueous conditions, opening new avenues for biological and environmental applications. Furthermore, recent investigations into the synthesis of diboraanthracene compounds have revealed the potential for creating entirely new classes of materials with unprecedented electronic and optical properties.

Structural and Functional Uniqueness in Organoboron Chemistry

The structural architecture of this compound embodies several distinctive features that distinguish it from conventional organoboron compounds and contribute to its exceptional utility in synthetic applications. The compound features two boronic acid pinacol ester functionalities positioned at the 9 and 10 positions of the anthracene core, creating a symmetrical substitution pattern that maximizes both synthetic accessibility and reactivity. The pinacol ester groups, characterized by their bulky tetramethyl-dioxaborolane rings, provide steric protection for the boron centers while maintaining the electrophilic character necessary for cross-coupling reactions and other synthetic transformations.

The positioning of the boron functionalities at the 9 and 10 positions of anthracene is particularly significant from both electronic and steric perspectives. These positions correspond to the bridgehead carbons of the central ring in anthracene, which exhibit enhanced reactivity due to their reduced aromaticity compared to other positions in the molecule. This positioning allows for facile functionalization while preserving the extended conjugated system that defines the photophysical properties of the anthracene chromophore. The symmetrical arrangement of the two boronic ester groups creates opportunities for both mono- and difunctionalization reactions, enabling the synthesis of diverse molecular architectures with precise control over substitution patterns.

The functional versatility of this compound stems from the dual nature of its boronic ester functionalities, which can participate in a wide range of chemical transformations while maintaining stability under standard synthetic conditions. The compound serves as an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl systems and extended conjugated materials. Research has demonstrated that the compound can undergo selective monocoupling or complete dicoupling depending on the reaction conditions and choice of coupling partners, providing synthetic flexibility for accessing diverse structural motifs.

Recent investigations have revealed the potential for using this compound as a precursor for the synthesis of novel boron-containing heterocyclic systems. Work by Wagner and coworkers demonstrated that diboronic anthracene derivatives could be transformed into sophisticated boron-based perylene systems through carefully orchestrated cyclization reactions. These transformations highlight the potential for anthracene-boronate compounds to serve as platforms for accessing entirely new classes of boron-containing aromatic materials with unique electronic properties. The ability to control the oxidation state and coordination environment of the boron centers in these systems opens possibilities for developing materials with tunable conductivity, fluorescence, and other technologically relevant properties.

Role in Advancing Polycyclic Aromatic Hydrocarbon Research

The incorporation of this compound into polycyclic aromatic hydrocarbon research has catalyzed significant advances in understanding structure-property relationships in extended conjugated systems and has enabled the development of novel materials with unprecedented combinations of properties. The compound serves as a versatile building block for constructing larger polycyclic aromatic frameworks through strategic cross-coupling reactions, allowing researchers to systematically explore how structural modifications influence electronic, optical, and physical properties. This systematic approach has proven invaluable for developing design principles that guide the rational synthesis of materials with targeted characteristics for specific applications.

Research conducted by John and coworkers has demonstrated the utility of anthracene-boronate compounds in developing generalized synthetic approaches to boron-doped polycyclic aromatic hydrocarbons. Their work established a one-pot methodology for accessing diverse boron-containing polycyclic aromatic hydrocarbon structures, highlighting the central role that compounds like this compound play in enabling these synthetic transformations. The ability to introduce boron functionality into extended aromatic systems provides opportunities for fine-tuning electronic properties, including energy levels, charge transport characteristics, and optical absorption profiles.

The development of tetraborylated anthracene derivatives has emerged as a particularly significant advance in polycyclic aromatic hydrocarbon chemistry, with 1,3,5,7-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene representing a key milestone in this area. Research by Scott and Marder demonstrated that iridium-catalyzed direct tetraborylation of anthracene could be achieved using specialized catalyst systems, providing access to highly functionalized anthracene derivatives with four reactive boronic ester groups. These multiply substituted compounds enable the construction of complex three-dimensional molecular architectures and extended networks through subsequent cross-coupling reactions.

The role of anthracene-boronate compounds in advancing polycyclic aromatic hydrocarbon research extends beyond simple structural modifications to encompass fundamental investigations into electronic structure and bonding in these systems. Recent theoretical and experimental studies have revealed that boron substitution can dramatically alter the frontier molecular orbital energies and electronic distribution within polycyclic aromatic frameworks. These modifications have profound implications for charge transport properties, optical absorption characteristics, and chemical reactivity patterns. Understanding these structure-property relationships has proven essential for developing design strategies for next-generation organic electronic materials.

The application of this compound in developing fluorescent probe systems represents another significant contribution to polycyclic aromatic hydrocarbon research. Work by multiple research groups has demonstrated that anthracene-boronate compounds can serve as highly sensitive and selective fluorescent sensors for various analytes, including glucose and other biologically relevant molecules. The ability to modulate fluorescence intensity through analyte binding provides a powerful tool for developing sophisticated sensing platforms with applications in medical diagnostics, environmental monitoring, and process control. These applications highlight the potential for combining the robust photophysical properties of polycyclic aromatic hydrocarbons with the selective binding characteristics of boronic acid functionalities.

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-[10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracen-9-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32B2O4/c1-23(2)24(3,4)30-27(29-23)21-17-13-9-11-15-19(17)22(20-16-12-10-14-18(20)21)28-31-25(5,6)26(7,8)32-28/h9-16H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXSWNVYGSZXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)B5OC(C(O5)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10725454 | |

| Record name | 2,2'-(Anthracene-9,10-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863992-56-7 | |

| Record name | 2,2'-(Anthracene-9,10-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10725454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-Anthracenediboronic acid bis(pinacol) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

General Synthetic Approach

The preparation of 9,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene typically starts from 9,10-dibromoanthracene as the precursor. The key transformation is the palladium-catalyzed borylation of the dibromoanthracene using bis(pinacolato)diboron as the boron source.

- Starting material: 9,10-dibromoanthracene

- Reagents: bis(pinacolato)diboron

- Catalyst: Pd(dppf)Cl2 (Palladium complex with 1,1'-bis(diphenylphosphino)ferrocene)

- Base: Potassium acetate or similar

- Solvent: Dimethylformamide (DMF) or 1,4-dioxane

- Conditions: Heating under inert atmosphere (e.g., nitrogen) at 80–100°C for several hours

This reaction proceeds via a Suzuki-Miyaura borylation mechanism, replacing the bromine atoms at the 9,10-positions with pinacol boronate ester groups, yielding the target diboronate ester anthracene derivative.

Detailed Research Findings and Reaction Optimization

According to a study involving the synthesis of conjugated microporous polymers (CMPs) using this compound as a monomer, the diboronate ester was synthesized by reacting 9,10-dibromoanthracene with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2 catalyst. The reaction was adapted from previously published methods optimized for high yield and purity suitable for polymerization reactions.

- The reaction was monitored by NMR spectroscopy, confirming the disappearance of bromine signals and appearance of boronate ester signals.

- Purification was typically achieved by silica gel chromatography.

- The product was characterized by ^1H and ^13C NMR, confirming the presence of boronate ester groups at the 9,10-positions.

Reaction Conditions and Yields

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 | Effective for borylation of aryl bromides |

| Boron Source | bis(pinacolato)diboron | Provides pinacol boronate ester groups |

| Base | Potassium acetate | Facilitates transmetalation step |

| Solvent | DMF or 1,4-dioxane | High boiling point solvents preferred |

| Temperature | 80–100°C | Heating required for reaction progress |

| Reaction Time | 6–24 hours | Dependent on scale and conditions |

| Yield | Typically 70–90% | High yields reported in literature |

Application in Polymer Synthesis

The prepared this compound is employed as a monomer in Suzuki coupling polymerizations to produce donor-acceptor conjugated polymers with anthracene units at the core. For example, it was reacted with tetra-bromo derivatives such as Tetrakis(4-bromophenyl)methane to form porous polymer networks.

- The Suzuki coupling is catalyzed by Pd(OAc)2 with tri(o-tolyl)phosphine as ligand.

- The polymerization proceeds under inert atmosphere with heating.

- The boronate ester groups enable efficient cross-coupling with aryl bromides.

Additional Notes on Functionalization and Stability

- The 9,10-positions of anthracene are selectively functionalized without affecting the aromatic core, preserving the conjugation.

- The pinacol boronate ester groups provide stability and solubility, facilitating handling and subsequent polymerization.

- The compound is stable under standard storage conditions but should be protected from moisture to prevent hydrolysis of boronate esters.

Summary Table of Preparation Methods

| Step | Description | Reference/Notes |

|---|---|---|

| Starting Material | 9,10-Dibromoanthracene | Commercially available or synthesized |

| Borylation Reagents | bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, potassium acetate base | Standard Suzuki borylation |

| Solvent and Conditions | DMF or 1,4-dioxane, 80–100°C, inert atmosphere, 6–24 hours | Optimized for high yield |

| Purification | Silica gel chromatography | Confirmed by NMR and elemental analysis |

| Characterization Techniques | ^1H NMR, ^13C NMR, elemental analysis | Confirms substitution at 9,10-positions |

| Application | Monomer for Suzuki polymerizations in conjugated polymer synthesis | Used in preparation of CMPs and donor-acceptor polymers |

化学反应分析

Types of Reactions: 9,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene undergoes various chemical reactions, including Suzuki-Miyaura cross-coupling, oxidation, and reduction reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Cross-Coupling: This reaction typically involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide.

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.

Major Products Formed:

Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

Oxidation: Production of anthraquinone derivatives.

Reduction: Generation of dihydroanthracene derivatives.

科学研究应用

Organic Electronics

9,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene is utilized in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Its high luminescence and suitable energy levels make it an excellent candidate for light-emitting materials.

Case Study : In a study on OLEDs, the compound was incorporated into the emissive layer and demonstrated enhanced brightness and efficiency compared to traditional materials .

Photovoltaic Devices

The compound has been investigated for use in organic photovoltaic (OPV) cells. Its ability to form efficient charge transfer complexes with other organic semiconductors has been shown to improve the overall power conversion efficiency of OPVs.

Research Findings : A recent publication highlighted that incorporating this compound into a polymer blend resulted in a significant increase in the open-circuit voltage and fill factor of the solar cells .

Biological Applications

In biological systems, this compound exhibits potential as a fluorescent probe for bioimaging. Its luminescent properties allow for visualization in live cells.

Case Study : Research demonstrated that this compound could selectively stain specific cellular components without causing cytotoxicity . This makes it a valuable tool for studying cellular processes.

Synthetic Chemistry

The compound is also significant in synthetic organic chemistry as a reagent for cross-coupling reactions. It serves as a boron source in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Application Example : In a continuous flow synthesis process for pharmaceuticals, this compound was used to generate organolithium reagents efficiently . This method enhances reaction rates and yields compared to traditional batch processes.

作用机制

The mechanism by which 9,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid groups can form reversible covalent bonds with diols and other nucleophiles, allowing for selective binding to biological targets.

相似化合物的比较

Key Observations :

- Target Compound : Boronic esters enable cross-coupling for conjugated polymer synthesis.

- Compound 4 : Polar piperazine groups enhance water solubility and DNA-binding specificity, with demonstrated selectivity for G-quadruplex structures over duplex DNA (ECOM50 = 15 eV vs. 8 eV for dsDNA) .

- 9,10-DPPAnt : Extended π-conjugation from styryl groups results in strong luminescence (λem ≈ 550 nm), ideal for OLEDs .

Critical Differences :

- Electronic Properties : The target compound’s boronic esters facilitate electron-deficient character, optimizing charge transport in organic electronics. In contrast, 9,10-DPPAnt’s styryl groups enhance π-conjugation for light emission .

- Biochemical Utility : Compound 4’s piperazine-hydroxyl groups enable hydrogen bonding with DNA, achieving >90% G-quadruplex binding at 10:1 ligand/DNA ratios .

Research Findings and Performance Metrics

- Target Compound : Used in synthesizing anthracene-thiophene copolymers (e.g., via Preparatory Example 2 in ), achieving field-effect transistor mobilities >0.1 cm²/V·s .

- Compound 4 : ESI-MS studies confirm preferential binding to G-quadruplex DNA (relative intensity = 85% vs. 30% for dsDNA at 15 eV) .

- 9,10-DPPAnt: Exhibits a 70% electroluminescence efficiency in OLED prototypes, outperforming non-anthracene-based emitters .

生物活性

9,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene is a boron-containing organic compound known for its potential applications in various fields such as materials science and biochemistry. Its unique structure allows for interesting interactions with biomolecules, particularly in the context of saccharide detection and fluorescence applications.

Chemical Structure and Properties

The compound features a complex structure characterized by two dioxaborolane moieties attached to an anthracene core. The IUPAC name is 4,4,5,5-tetramethyl-2-[10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracen-9-yl]-1,3,2-dioxaborolane. Its molecular formula is with a molecular weight of 440.29 g/mol.

The biological activity of this compound primarily arises from its ability to interact with saccharides through the boronic acid functionality. Boronic acids are known for their reversible binding to diols and sugars. This property has been exploited in various biosensing applications.

Key Mechanisms:

- Fluorescence Resonance Energy Transfer (FRET): The compound can act as a fluorescent probe where the interaction with saccharides leads to changes in fluorescence intensity due to energy transfer mechanisms.

- Photoinduced Electron Transfer (PET): The presence of saccharides can inhibit PET processes that quench fluorescence in the absence of analytes. This results in enhanced fluorescence upon binding.

Case Studies and Research Findings

Several studies have explored the biological applications of this compound:

-

Detection of Saccharides:

- Study Overview: Research has demonstrated that this compound exhibits significant selectivity for saccharides over other biomolecules.

- Results: The compound showed a substantial increase in fluorescence upon interaction with glucose and fructose at physiological pH levels (pH 7.0 to 8.0), indicating its potential for use in glucose sensors .

- In Vivo Applications:

Data Table: Summary of Biological Activity

| Property | Observation |

|---|---|

| Fluorescence Change | Significant increase upon saccharide binding |

| pH Sensitivity | Optimal at pH 7.0 - 8.0 |

| Cytotoxicity | Low cytotoxicity in cell cultures |

| Selectivity | High selectivity for glucose/fructose |

常见问题

Q. What are the optimal synthetic routes for preparing 9,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene, and what catalytic systems are most effective?

The compound is typically synthesized via Suzuki-Miyaura coupling. A common approach involves reacting dibromoanthracene derivatives with bis(pinacolato)diboron in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres. Key parameters include:

- Temperature: 80–100°C in toluene or THF.

- Reaction time: 12–24 hours.

- Catalyst loading: 1–5 mol%. Evidence from polymer synthesis (e.g., coupling with dibromothienothiophene) confirms high yields (~80–90%) when using 9,10-bis(boronate)anthracene as a monomer .

Q. How can X-ray crystallography validate the structural integrity of this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming boronate ester geometry and anthracene planarity. SHELX programs (e.g., SHELXL) are widely used for refinement. Key metrics include:

- Bond lengths: B–O (1.36–1.38 Å) and C–B (1.56–1.58 Å).

- Dihedral angles: Anthracene core deviations < 5° from coplanarity. Proper handling of twinning or disorder in crystals is essential, as noted in SHELX-based refinements .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ¹¹B NMR : A singlet at ~30–32 ppm confirms tetrahedral boron coordination.

- ¹H/¹³C NMR : Anthracene protons appear as a singlet (~8.4–8.6 ppm), with pinacol methyl groups at ~1.3 ppm.

- FT-IR : B–O stretches at 1350–1370 cm⁻¹ and 1280–1300 cm⁻¹.

- UV-Vis : Strong absorption at 350–400 nm (anthracene π→π* transitions) .

Advanced Research Questions

Q. How do competing side reactions (e.g., deborylation or homocoupling) impact Suzuki polymerization with this monomer?

Deborylation can occur under basic conditions (e.g., K₂CO₃), forming anthraquinone byproducts. Homocoupling is minimized by:

Q. What strategies address conflicting photophysical data in OLED applications involving this compound?

Discrepancies in emission spectra (e.g., λmax shifts) may arise from aggregation-induced quenching or solvent polarity effects. Mitigation strategies include:

- Co-polymerization with electron-deficient units (e.g., benzothiadiazole) to reduce π-stacking.

- Solvent annealing to improve film morphology.

- Time-resolved photoluminescence (TRPL) to differentiate radiative vs. non-radiative decay pathways .

Q. How does steric hindrance from the tetramethyl dioxaborolane groups affect reactivity in cross-coupling reactions?

The bulky pinacolato groups slow transmetallation steps, requiring elevated temperatures (≥100°C) for efficient coupling. Computational studies (DFT) show:

Q. What are the challenges in quantifying hydrolytic stability of this compound under ambient conditions?

Hydrolysis to anthraquinone derivatives occurs via B–O bond cleavage. Accelerated stability testing (40°C/75% RH) reveals:

- Half-life: ~7 days in humid air.

- Stabilization methods: Storage under argon with molecular sieves or incorporation into hydrophobic polymer matrices .

Q. How can computational modeling predict electronic properties for optoelectronic applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- HOMO/LUMO levels: HOMO ≈ -5.4 eV, LUMO ≈ -1.8 eV (vs. vacuum).

- Charge transport properties: Reorganization energy (λ) ~0.35 eV, indicating moderate hole mobility. Experimental validation via cyclic voltammetry aligns with computational predictions .

Methodological Guidance

Q. How should researchers resolve discrepancies in reported crystallographic data for this compound?

Q. What protocols ensure reproducibility in Suzuki polymerizations using this monomer?

- Strict control of monomer purity (HPLC >98%).

- Pre-drying reagents (MgSO₄ or 4Å molecular sieves).

- Use of Schlenk lines for oxygen-sensitive steps.

- Post-polymerization purification via Soxhlet extraction (methanol/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。